![molecular formula C6H5IO3 B103016 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one CAS No. 16065-34-2](/img/structure/B103016.png)
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one, also known as MIP-1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MIP-1 is a pyranone derivative that has been synthesized using a number of different methods.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential applications in various fields. One such application is in the field of medicine, where 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have anti-inflammatory properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been studied for its potential use as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is not fully understood. However, it is believed that 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one works by inhibiting the activity of certain enzymes and proteins in the body. This, in turn, can lead to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of biochemical and physiological effects. In animal studies, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have antioxidant properties, which can help protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its relatively simple synthesis method. Additionally, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one has been shown to have a number of potential applications, making it a versatile compound for research. However, one limitation of using 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are a number of future directions for research on 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one. One potential direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases. Another potential direction is to study its potential use in cancer treatment, particularly in combination with other cancer-fighting drugs. Additionally, further research could be done to explore its potential use as a catalyst in organic synthesis.
Conclusion:
In conclusion, 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one is a synthetic compound that has gained significant attention in the field of scientific research. Its potential applications in medicine, cancer treatment, and organic synthesis make it a versatile compound for research. While its mechanism of action is not fully understood, it has been shown to have anti-inflammatory and anti-cancer properties. Further research is needed to fully understand its potential uses and limitations.
Synthesemethoden
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one can be synthesized using a variety of methods. One common method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodomethane in the presence of a strong base. Another method involves the reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with iodine and sodium hydroxide. Both methods result in the formation of 5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one.
Eigenschaften
CAS-Nummer |
16065-34-2 |
---|---|
Produktname |
5-Hydroxy-2-(iodomethyl)-4H-pyran-4-one |
Molekularformel |
C6H5IO3 |
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
5-hydroxy-2-(iodomethyl)pyran-4-one |
InChI |
InChI=1S/C6H5IO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2H2 |
InChI-Schlüssel |
AZUVDYQFPSARIG-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C(C1=O)O)CI |
Kanonische SMILES |
C1=C(OC=C(C1=O)O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.